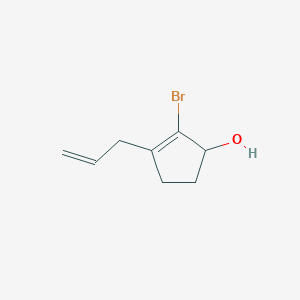![molecular formula C14H20FNO B12580625 [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol CAS No. 185216-33-5](/img/structure/B12580625.png)
[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is a chiral compound with a piperidine ring structure It features an ethyl group at the 1-position, a fluorophenyl group at the 4-position, and a hydroxymethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction.
Addition of the Fluorophenyl Group: The fluorophenyl group is added through a nucleophilic substitution reaction.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
Oxidation: [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the ethyl and hydroxymethyl groups.
4-Methyl-2-N-(2-pyridylmethyl)aminophenol: Contains a piperidine ring but differs in substituents.
Uniqueness
[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
185216-33-5 |
|---|---|
分子式 |
C14H20FNO |
分子量 |
237.31 g/mol |
IUPAC名 |
[(3R,4R)-1-ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C14H20FNO/c1-2-16-8-7-14(12(9-16)10-17)11-3-5-13(15)6-4-11/h3-6,12,14,17H,2,7-10H2,1H3/t12-,14+/m1/s1 |
InChIキー |
XPULMVDJJYGRIL-OCCSQVGLSA-N |
異性体SMILES |
CCN1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F |
正規SMILES |
CCN1CCC(C(C1)CO)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
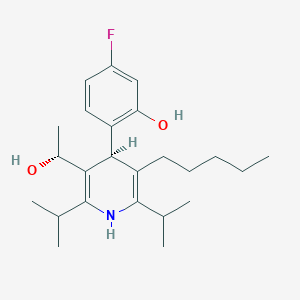
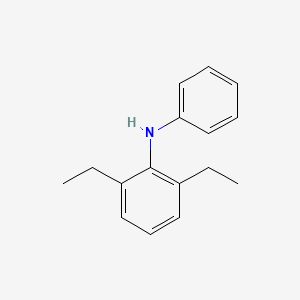
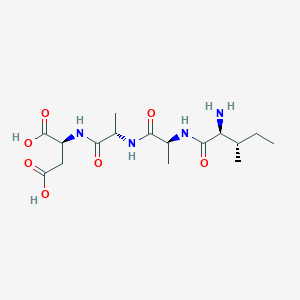
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)


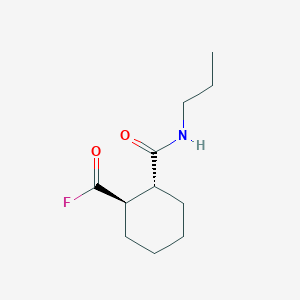
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)
